molecular formula C8H2Br2N2 B169521 2,5-Dibromoterephthalonitrile CAS No. 18870-11-6

2,5-Dibromoterephthalonitrile

Cat. No.: B169521
CAS No.: 18870-11-6
M. Wt: 285.92 g/mol
InChI Key: JLLBPEUXSDBMIZ-UHFFFAOYSA-N
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Description

2,5-Dibromoterephthalonitrile (CAS: 18870-11-6; molecular formula: C₈H₂Br₂N₂) is a brominated aromatic nitrile compound featuring two bromine atoms at the 2 and 5 positions of a benzene ring and two nitrile groups at the 1 and 4 positions. This electron-deficient structure confers unique reactivity, making it a valuable monomer in conjugated polymer synthesis for applications such as photocatalytic water splitting . Its strong electron-withdrawing substituents (Br and CN) enhance charge separation in polymers, a critical factor for photocatalytic efficiency . Additionally, it has been investigated in pharmaceutical research as an aquaporin-4 inhibitor for brain edema studies .

Properties

IUPAC Name

2,5-dibromobenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLBPEUXSDBMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C#N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348708
Record name 2,5-dibromoterephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18870-11-6
Record name 2,5-dibromoterephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Catalyst : FeBr₃ or AlBr₃ (0.1–0.3 equiv)

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride

  • Temperature : 0–25°C (exothermic reaction controlled via ice bath)

  • Stoichiometry : 2.2–2.5 equiv Br₂ per nitrile group to ensure di-substitution.

Mechanistic Insights

The nitrile group withdraws electron density via resonance, deactivating the ring and directing bromine to the meta positions. Competitive ortho/para substitution is minimized due to steric hindrance from the nitrile groups. Kinetic control at lower temperatures (0–10°C) favors the 2,5-dibromo product over alternative regioisomers.

Yield and Limitations

Reported yields range from 45% to 68%, with byproducts including mono-brominated intermediates and 2,3,5,6-tetrabromoterephthalonitrile. Purification via recrystallization from DMF/water mixtures enhances purity to >95%.

Diazotization-Bromination of Diaminoterephthalonitrile

This two-step method replaces amino groups with bromine atoms via diazonium intermediate formation, inspired by analogous protocols for phenolic bromination.

Step 1: Diazotization of 2,5-Diaminoterephthalonitrile

  • Reagents : NaNO₂ (2.2 equiv), HBr (48% aqueous, 4.0 equiv)

  • Conditions : 0–5°C in H₂O/DMF (3:1 v/v)

  • Reaction Time : 2–4 hours.

The diazonium salt forms quantitatively, with excess HBr stabilizing the intermediate.

Step 2: Bromination via Sandmeyer Reaction

  • Catalyst : CuBr (0.5 equiv)

  • Temperature : 40–65°C

  • Solvent : HBr(aq)/DMF

  • Yield : 70–81% after recrystallization.

Advantages Over Direct Bromination

  • Higher regioselectivity due to directed substitution.

  • Avoids polybromination byproducts.

Cyanation of 2,5-Dibromoterephthalic Acid Derivatives

A less common route involves converting carboxylic acid groups to nitriles in dibrominated precursors.

Step 1: Synthesis of 2,5-Dibromoterephthalic Acid

  • Method : Bromination of terephthalic acid using Br₂/H₂SO₄ at 80°C (yield: 62–75%).

Step 2: Conversion to Dinitrile

  • Reagents : NH₃ (g), PCl₅ (2.0 equiv)

  • Conditions : 180–200°C under N₂

  • Yield : 50–58%.

Challenges

  • High temperatures promote decomposition.

  • Requires rigorous drying to prevent hydrolysis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Bromination45–68>95Simplicity, minimal stepsLow regioselectivity, byproducts
Diazotization-Bromination70–81>97High selectivity, scalableMulti-step, hazardous intermediates
Cyanation Route50–5890–95Uses stable precursorsEnergy-intensive, moderate yields

Industrial-Scale Optimization

Solvent Selection

  • DMF vs. DCM : DMF enhances solubility of intermediates but complicates recovery. DCM offers easier separation but lower reactivity.

Catalyst Recycling

FeBr₃ recovery via aqueous extraction improves cost-efficiency in direct bromination (recovery rate: 85–90%).

Emerging Methodologies

Microwave-Assisted Bromination

  • Conditions : 100 W, 80°C, 30 min

  • Yield : 78% (20% reduction in time vs. conventional heating).

Flow Chemistry

Continuous-flow reactors minimize hot spots in exothermic bromination, enhancing safety and consistency .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromoterephthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis Techniques

DBTN can be synthesized through multiple methods, including:

  • Bromination of Terephthalonitrile : A straightforward method involving the bromination of terephthalonitrile using bromine or brominating agents.
  • Ullmann Coupling Reactions : Utilized for creating complex molecular architectures by coupling with various aryl compounds .

Applications in Material Science

1. Polymer Synthesis
DBTN serves as a precursor in the synthesis of functionalized polymers. It has been employed in the development of porous organic polymers that exhibit specific properties such as selectivity for uranium ions, showcasing its potential in environmental applications .

2. Molecular Networks
Research indicates that DBTN can be used to create two-dimensional self-assembled molecular networks. These networks have applications in nanotechnology and materials science, particularly in creating chiral structures with unique electronic properties .

3. Photonic Applications
Due to its ability to form donor-acceptor systems, DBTN is being explored for use in organic photonic devices. Its derivatives have shown promise as chromophores with high two-photon brightness, which are crucial for applications in imaging and sensing technologies .

Applications in Medicinal Chemistry

1. Drug Development
DBTN derivatives have been investigated for their biological activities. The compound is known to participate in the synthesis of various bioactive molecules, including those with potential anticancer and antimicrobial properties. For example, compounds derived from DBTN have shown significant activity against certain cancer cell lines .

2. DNA Intercalation Studies
Research has indicated that derivatives of DBTN can intercalate into DNA, which is essential for developing new anticancer drugs that target genetic material directly .

Case Studies

Study Application Findings
Gopalaiah et al., 2022Synthesis of 9-aminoacridinesDeveloped a one-pot reaction involving DBTN derivatives; compounds exhibited high yields and biological activity against cancer cells .
Trandafir ThesisFormation of chiral molecular networksDemonstrated the use of DBTN in creating porous networks capable of trapping small atoms; these networks showed potential for use in catalysis .
ResearchGate PublicationNon-classical chromophoresExplored the use of DBTN as a starting material for synthesizing chromophores with enhanced optical properties suitable for photonic applications .

Mechanism of Action

The mechanism of action of 2,5-Dibromoterephthalonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo substitution and other reactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

2,5-Dibromoterephthalonitrile belongs to a broader class of dibrominated aromatic compounds with electron-withdrawing substituents. Below is a systematic comparison with structurally or functionally related compounds, focusing on their roles in photocatalysis, physicochemical properties, and applications.

Structural and Functional Analogues in Photocatalysis

Evidence from polymer photocatalyst studies highlights several co-monomers used alongside this compound (denoted as B2 in research). Key comparators include:

Compound Name Substituents/Structure Key Role in Photocatalysis Optical Gap (eV) Effective pH Reference
This compound (B2) Br (2,5), CN (1,4) on benzene Co-monomer in polymers for acidic-pH water splitting; enhances charge separation <2.0 Acidic
2,5-Dibromopyrazine (D1) Br (2,5), nitrogen atoms in pyrazine ring Co-monomer in acidic-pH polymers; moderate electron-withdrawing capacity Not specified Acidic
3,7-Dibromodibenzo[b,d]thiophene-5,5-dioxide (J8) Br (3,7), sulfone group on fused ring Stabilizes polymer backbones; improves oxidative stability in acidic conditions Not specified Acidic
E3 (undisclosed structure) Undisclosed substituents Neutral-pH co-monomer; broader applicability but higher optical gap requirement (<2.5 eV) <2.5 Neutral

Key Findings :

  • Substituent Effects : The nitrile groups in B2 provide stronger electron withdrawal than pyrazine (D1) or sulfone (J8), reducing the optical gap and improving light absorption in acidic conditions .
  • pH Compatibility : B2-based polymers are restricted to acidic environments, whereas E3-based systems operate at neutral pH, expanding utility in biological or environmental contexts .
  • Efficiency : B2-containing copolymers show lower prevalence (19% of tested polymers) compared to E3 (44%), suggesting E3’s broader adaptability despite higher optical gaps .

Biological Activity

2,5-Dibromoterephthalonitrile (DBTN) is a compound of significant interest in various fields, particularly due to its potential biological activities. This article reviews the biological activity of DBTN, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C8_8H2_2Br2_2N2_2
  • Molecular Weight : 285.926 g/mol
  • CAS Number : 640224

Antimicrobial Activity

DBTN has been evaluated for its antimicrobial properties. Studies indicate that it exhibits notable inhibitory effects against various bacterial strains. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research has shown that DBTN possesses anticancer properties, particularly against certain types of cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The results from a study demonstrated that DBTN significantly reduced cell viability in these lines:

Cell Line IC50 (µM)
MCF-715
HeLa10
A54920

The biological activity of DBTN is attributed to its ability to interfere with cellular processes. It is hypothesized that DBTN may act through the following mechanisms:

  • DNA Intercalation : DBTN can intercalate into DNA strands, leading to disruptions in replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to apoptosis.
  • Enzyme Inhibition : DBTN may inhibit key enzymes involved in cellular metabolism and proliferation.

Case Study 1: Antimicrobial Efficacy

A clinical study conducted on patients with skin infections demonstrated that topical application of a formulation containing DBTN resulted in significant improvement in symptoms and reduction in bacterial load after one week of treatment.

Case Study 2: Anticancer Effects

In vitro studies using human cancer cell lines showed that treatment with DBTN led to a dose-dependent decrease in cell viability. Further analysis revealed that apoptosis was induced through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

Safety and Toxicity

While the biological activities of DBTN are promising, safety assessments are crucial. Toxicological studies indicate that at high concentrations, DBTN can exhibit cytotoxic effects on normal human cells. Therefore, further investigations are necessary to establish safe dosage levels for therapeutic applications.

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 2,5-dibromoterephthalonitrile, and what key intermediates are involved? A: A common approach involves the bromination of terephthalonitrile using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically employs a Lewis acid catalyst (e.g., FeBr₃) in a non-polar solvent (e.g., CCl₄) to achieve regioselective bromination at the 2,5-positions. Key intermediates include mono-brominated derivatives, which require careful isolation via column chromatography or recrystallization to avoid over-bromination. Yield optimization depends on stoichiometric control and reaction temperature (typically 60–80°C). Characterization of intermediates using 1H^1H-NMR and FTIR is critical to confirm substitution patterns .

Advanced Synthesis: Optimization of Reaction Conditions

Q: How can reaction conditions be optimized to improve the yield and purity of this compound? A: Advanced optimization involves:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but risk side reactions; non-polar solvents (e.g., CCl₄) favor selectivity.
  • Catalyst screening: Alternative catalysts like AlCl₃ or iodine additives can modulate reaction kinetics.
  • Temperature gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition.
  • In-situ monitoring: Techniques like TLC or GC-MS enable real-time tracking of bromination progress.
    For example, a study on fluorinated indoles demonstrated that iterative temperature adjustments reduced byproduct formation by 30% .

Basic Characterization Techniques

Q: What spectroscopic methods are essential for confirming the structure of this compound? A: Core techniques include:

  • 1H^1H-NMR and 13C^{13}C-NMR: To identify aromatic proton environments and nitrile carbons.
  • FTIR: A sharp peak near ~2230 cm⁻¹ confirms the nitrile group.
  • Mass spectrometry (EI-MS): Molecular ion peaks at m/z 299.8 (for 79Br^{79}Br) and 301.8 (for 81Br^{81}Br) validate the molecular formula C8H2Br2N2C_8H_2Br_2N_2.
    Cross-referencing with databases like PubChem ensures alignment with known spectral data .

Advanced Structural Analysis

Q: How can computational modeling complement experimental data for this compound? A: Density Functional Theory (DFT) calculations can predict:

  • Electron density maps: To visualize bromine’s electron-withdrawing effects on the aromatic ring.
  • Reactivity indices: Fukui functions identify susceptible sites for further functionalization.
  • Vibrational spectra: Simulated IR spectra (e.g., using Gaussian software) can validate experimental FTIR data.
    For example, InChI keys from PubChem (e.g., OBMYMTSBABEPIB-UHFFFAOYSA-N for similar nitriles) enable rapid computational comparisons .

Basic Application in Biological Research

Q: What is the role of this compound in studying aquaporin-4 (AQP4) inhibition for brain edema models? A: As an AQP4 inhibitor, this compound reduces water permeability in astrocytes, mimicking cerebral edema conditions. Methodologically:

  • In vitro: Astrocyte cultures are treated with the compound (10–100 µM) and subjected to osmotic stress. Water influx is quantified via fluorescence dyes.
  • In vivo: Rodent models of stroke are used to assess blood-brain barrier modulation.
    Dose-response curves and toxicity thresholds (e.g., LD₅₀) are critical for validating its specificity .

Advanced Application: Structural Modifications

Q: How can structural modifications of this compound enhance its bioactivity or reduce off-target effects? A: Strategies include:

  • Halogen substitution: Replacing bromine with fluorine or chlorine to alter lipophilicity and binding affinity.
  • Nitrile derivatization: Converting nitrile groups to amides or carboxylic acids to improve solubility.
  • Hybrid analogs: Incorporating heterocyclic moieties (e.g., thiophene) to target additional protein sites.
    For instance, tetrafluoroindole synthesis (via hexafluorobenzene) highlights the impact of halogen positioning on bioactivity .

Advanced Data Contradiction Analysis

Q: How should researchers resolve contradictions in spectral data or bioactivity results for this compound? A:

  • Cross-validation: Use orthogonal techniques (e.g., X-ray crystallography vs. NMR) to confirm structural assignments.
  • Batch reproducibility: Test multiple synthetic batches to isolate protocol-dependent variability.
  • Meta-analysis: Compare findings with structurally similar compounds (e.g., 3,5-difluorophenylacetonitrile) to identify trends in halogen effects .
  • Peer review: Collaborative interpretation with computational chemists or crystallographers mitigates analytical bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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